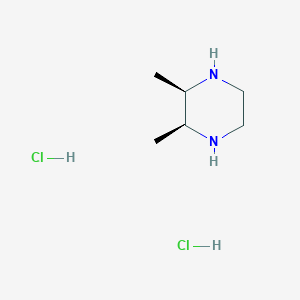(2R,3S)-2,3-dimethylpiperazine dihydrochloride
CAS No.: 106763-33-1
Cat. No.: VC6273324
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106763-33-1 |
|---|---|
| Molecular Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 |
| IUPAC Name | (2S,3R)-2,3-dimethylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;; |
| Standard InChI Key | BYUWKKJYHUTOSI-RUTFAPCESA-N |
| SMILES | CC1C(NCCN1)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
(2R,3S)-2,3-Dimethylpiperazine dihydrochloride (CAS 106763-33-1) is a bicyclic amine salt with the molecular formula C₆H₁₆Cl₂N₂ and a molar mass of 187.11 g/mol . The compound features a piperazine ring substituted with methyl groups at the 2R and 3S positions, resulting in a specific stereochemical configuration critical for its biological activity and chemical reactivity.
Stereochemical Significance
The 2R,3S configuration introduces axial chirality, making the compound a valuable building block for asymmetric synthesis. Piperazine derivatives with defined stereochemistry are often employed in drug design to optimize binding affinity and metabolic stability . For example, the (2S,6S) and (2R,6R) isomers of 2,6-dimethylpiperazine dihydrochloride have been synthesized for use in antipsychotic and antiviral agents, highlighting the importance of stereochemical precision in pharmaceutical applications .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molar Mass | 187.11 g/mol |
| Appearance | White crystalline powder |
| Chirality | (2R,3S) configuration |
Synthetic Methodologies
The synthesis of chiral piperazine derivatives typically involves multi-step reactions with careful control over stereochemistry. Although no explicit protocol for (2R,3S)-2,3-dimethylpiperazine dihydrochloride is published, analogous methods from patent literature provide insight into feasible approaches.
Key Synthetic Routes
A patent (CN111646949B) describes the preparation of 2,6-dimethylpiperazine dihydrochloride isomers using N-Boc-alaninamide and propylene oxide as starting materials . While this method targets the 2,6-dimethyl isomers, similar strategies could be adapted for the 2,3-dimethyl variant by modifying the epoxide and amine precursors. The generalized steps include:
-
Ring-opening reaction: Reacting an enantiopure epoxide (e.g., R-propylene oxide) with a protected amine (e.g., L-N-Boc-alaninamide) to form a diastereomeric intermediate.
-
Cyclization: Intramolecular nucleophilic substitution to generate the piperazine ring.
-
Deprotection and salt formation: Acidic hydrolysis of protective groups followed by treatment with HCl to yield the dihydrochloride salt .
Stereochemical Control
Achieving the 2R,3S configuration necessitates enantioselective synthesis or resolution techniques. For example, using D-N-Boc-alaninamide and S-propylene oxide in the ring-opening step could theoretically yield the desired stereochemistry, as demonstrated in the synthesis of (2R,6R)-2,6-dimethylpiperazine dihydrochloride . Catalytic asymmetric methods or chiral auxiliaries may further enhance stereochemical purity.
Applications in Pharmaceutical Chemistry
Piperazine derivatives are ubiquitous in drug discovery due to their ability to modulate pharmacokinetic properties. The (2R,3S)-2,3-dimethylpiperazine dihydrochloride’s rigid structure and chiral centers make it a candidate for:
Chiral Ligands
The compound’s stereochemistry enables its use as a ligand in asymmetric catalysis. For instance, palladium complexes of chiral piperazines have been employed in enantioselective cross-coupling reactions to construct tertiary stereocenters .
Active Pharmaceutical Ingredients (APIs)
Research Gaps and Future Directions
The scarcity of published studies on (2R,3S)-2,3-dimethylpiperazine dihydrochloride highlights opportunities for further research:
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to streamline production.
-
Biological Profiling: Evaluating its potential as a kinase inhibitor or GPCR modulator.
-
Crystallographic Studies: Resolving its solid-state structure to aid in computational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume